molecular formula C17H19ClN4O3S B2925702 Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946283-66-5

Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2925702
CAS No.: 946283-66-5
M. Wt: 394.87
InChI Key: HUWOUHYSYSUTLB-UHFFFAOYSA-N
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Description

Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound featuring a thiazole ring linked to a piperazine moiety substituted with a 2-chlorophenyl group. The carbamate functional group at the thiazole-2-yl position distinguishes it from related urea or acetamide derivatives.

Properties

IUPAC Name

methyl N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-25-17(24)20-16-19-12(11-26-16)10-15(23)22-8-6-21(7-9-22)14-5-3-2-4-13(14)18/h2-5,11H,6-10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWOUHYSYSUTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a thiazole ring, a piperazine moiety, and a chlorophenyl group. The thiazole ring is known for its versatility and has been linked to various biological activities including anticancer and antimicrobial properties. The synthesis of this compound typically involves multi-step reactions starting from simpler precursors.

2.1 Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant anticancer properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. A study highlighted that thiazole-integrated compounds demonstrated effective antiproliferative activity against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 1HT-291.61 ± 1.92Induction of apoptosis
Compound 2Jurkat1.98 ± 1.22Inhibition of Bcl-2

2.2 Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Studies have shown that certain thiazole compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

2.3 Neuropharmacological Effects

The piperazine moiety is significant in neuropharmacology, particularly in the development of drugs targeting serotonin receptors. This compound may exhibit selective binding affinity to dopamine D4 receptors, which could imply potential applications in treating psychiatric disorders .

3. Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds often correlates with specific structural features:

  • Thiazole Ring : Essential for anticancer activity; modifications can enhance potency.
  • Chlorophenyl Group : The presence of chlorine enhances lipophilicity and may improve receptor binding.
  • Piperazine Moiety : Critical for neuropharmacological effects; variations in substituents can alter receptor selectivity.

4. Case Studies

Several studies have investigated the biological activity of similar compounds:

Case Study 1: Anticancer Properties

A series of thiazole derivatives were synthesized and tested for their cytotoxicity against different cancer cell lines. One derivative showed an IC50 value significantly lower than that of doxorubicin, a standard chemotherapy drug, indicating its potential as an effective anticancer agent .

Case Study 2: Neuropharmacological Effects

In a study focusing on dopamine receptor affinities, a compound structurally related to this compound exhibited high selectivity for the D4 receptor over D2 receptors, suggesting its potential use in treating disorders like schizophrenia .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiazole Cores

The compound shares a core piperazine-thiazole scaffold with several derivatives, but differences in substituents and functional groups lead to variations in physicochemical properties and bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents on Piperazine Thiazole Functional Group Molecular Weight (g/mol) Key Pharmacological Findings
Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate (Target Compound) 2-Chlorophenyl Carbamate ~453.9* Not reported in evidence; inferred P-gp modulation potential
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4) 4-((4-Chlorophenyl)(phenyl)methyl) Acetamide Not reported Increases paclitaxel (PTX) bioavailability by 56–106.6% at 5 mg/kg dose
1-(4-Chlorophenyl)-3-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea 2-Fluorophenyl Urea 474.0 No bioactivity data provided; structural similarity suggests P-gp interaction potential
1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) 3,5-Dichlorophenyl Urea + hydrazinyl 534.2 High yield (83.7%); potential anticancer activity inferred from structural class

*Molecular weight calculated based on formula C₁₈H₂₀ClN₅O₃S.

Functional Group Impact on Bioactivity
  • Carbamate vs. Urea/Acetamide : The carbamate group in the target compound may confer greater metabolic stability compared to urea derivatives (e.g., ), which are prone to hydrolysis. Acetamide-linked compounds (e.g., Compound 4) show strong P-gp inhibition, suggesting the target compound’s carbamate could balance stability and efficacy .
  • Bromine in Compound 4’s substituent may increase steric bulk, affecting binding affinity .
Pharmacokinetic and Pharmacodynamic Profiles
  • Bioavailability Enhancement : Compound 4 increased PTX’s absolute bioavailability from 7.1% (PTX alone) to 56–106.6% via P-gp inhibition . The target compound’s structural similarity implies comparable mechanisms, though its carbamate group might alter absorption or metabolism.
  • The target compound’s lack of a urea moiety may redirect its activity toward transport proteins rather than direct cytotoxicity.

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